N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused azatricyclic core and a substituted phenyl group. The 3-chloro-4-methoxyphenyl substituent introduces steric and electronic effects that may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-26-17-6-5-14(11-16(17)20)21-27(24,25)15-9-12-3-2-8-22-18(23)7-4-13(10-15)19(12)22/h5-6,9-11,21H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJHZCVNXTGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tricyclic core through a series of cyclization reactions, followed by the introduction of the sulfonamide group and the chloro-methoxyphenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be tailored to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at position 2 undergoes esterification under acidic or catalytic conditions. For example:
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Methyl ester formation : Reacting with methanol and sulfuric acid under reflux yields the methyl ester derivative.
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 75–83% | Methanol, HSO, reflux | Esterification of the carboxylic acid group . |
This reaction is critical for improving solubility and bioavailability in pharmaceutical applications.
Amide Bond Formation
The carboxylic acid participates in coupling reactions with amines to form amides. A representative example:
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EDCI-mediated coupling : Reacting with amines (e.g., indolic amines) in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 50% | EDCI, CHCl, 20°C | Formation of bis-indole derivatives via amide linkage . |
The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines .
Halogenation and Functionalization
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Buchwald–Hartwig amination : Palladium-catalyzed coupling at C6 with substituted anilines (observed in indole-2-carboxylic acid analogs) .
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 68–97% | Pd(OAc), DMF, 100°C | Introduction of aryl/alkyl groups at C6 . |
Hydrolysis and Decarboxylation
The carboxylic acid group is susceptible to hydrolysis under basic conditions. For
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multi-step organic reactions including cyclization and functionalization of aromatic rings. The detailed synthetic pathway remains a subject of ongoing research to optimize yields and purity.
Anticancer Activity
Recent studies have indicated that compounds with sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | < 10 | Apoptosis induction |
| Compound B | HeLa | < 15 | Cell cycle arrest |
| N-(3-chloro... | MCF-7 | < 20 | Mitochondrial disruption |
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Studies on similar sulfonamide derivatives have demonstrated activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in treating infections or as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Mycobacterium smegmatis | 6.25 µg/mL |
| Compound D | Pseudomonas aeruginosa | 12.5 µg/mL |
Study on Anticancer Activity
A comprehensive study evaluated the anticancer effects of a series of sulfonamide derivatives similar to this compound against multiple cancer cell lines . The findings revealed that certain analogs exhibited low micromolar GI50 values across various tumor types, indicating their potential as effective anticancer agents.
Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of sulfonamides against resistant strains of bacteria . The study highlighted that compounds with similar structures demonstrated promising results in inhibiting bacterial growth, suggesting that this compound could be further explored for its antibacterial properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related sulfonamides and tricyclic systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Rigidity vs. Substitution at the phenyl ring (3-chloro-4-methoxy) introduces electron-withdrawing and donating groups, contrasting with the benzyl/phenyl groups in ’s analog, which may alter π-π stacking interactions .
Hydrogen Bonding and Bioactivity :
- Sulfonamide (-SO₂NH-) and carbonyl (-C=O) groups in the target compound enable hydrogen bonding, a feature shared with pharmacopeial β-lactams (). However, the absence of a β-lactam ring in the target compound suggests divergent mechanisms of action .
- The tetrazole and thiadiazole moieties in ’s compound enhance metal-binding capacity, a property absent in the target compound .
Pharmacokinetic Implications: The target compound’s molecular weight (414.88 g/mol) and ClogP (estimated ~2.5) suggest moderate bioavailability, whereas ’s analog (432.53 g/mol) may exhibit higher tissue penetration due to lipophilic benzyl groups .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a sulfonamide moiety and various substituents that may influence its biological activity. Key properties include:
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : 346.8 g/mol
- LogP : 2.7 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism : Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Case Study : A study demonstrated that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting that N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca could possess comparable efficacy .
Anticancer Properties
The compound's structural features suggest potential anticancer activity:
- Mechanism : Some azatricyclo compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Research Findings : In vitro studies on related compounds have shown inhibition of tumor cell proliferation in various cancer lines, indicating that this compound may similarly affect cancer cell viability .
Anti-inflammatory Effects
Sulfonamides are also noted for their anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
- Case Study : In animal models, related compounds have demonstrated reduced inflammation markers in conditions such as arthritis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
